molecular formula C19H20N4O4 B2714534 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide CAS No. 2034223-55-5

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2714534
CAS No.: 2034223-55-5
M. Wt: 368.393
InChI Key: JWQWQJNAPSHDEF-HDJSIYSDSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a complex organic compound. Its structure incorporates benzoxazole and cyclohexylacetamide moieties, rendering it highly significant for various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis involves a multi-step process, starting with the preparation of intermediate compounds such as 2-oxobenzo[d]oxazole and cyclohexylacetamide derivatives, followed by their subsequent coupling through amide bond formation.

Industrial Production Methods: : Industrial methods rely on optimized synthetic routes to maximize yield and efficiency. These methods typically employ scalable reaction conditions, robust purification techniques, and stringent quality controls.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often utilizing reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction processes may employ catalysts such as platinum or palladium.

  • Substitution: : Various nucleophiles can facilitate substitution reactions, modifying the benzoxazole or cyclohexylacetamide parts.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

  • Reduction: : Use of hydrogen gas with platinum or palladium catalysts.

  • Substitution: : Utilization of alkyl halides or nucleophilic agents.

Major Products Formed: : The reactions often yield modified derivatives of the original compound, which can be further utilized for various research applications.

Scientific Research Applications

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide has widespread applications:

  • Chemistry: : Employed as a reagent or intermediate in synthetic organic chemistry.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its therapeutic potential, particularly in drug development.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Compared to other benzoxazole and cyclohexylacetamide derivatives, 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity.

Similar Compounds

  • Benzoxazole derivatives

  • Cyclohexylacetamide derivatives

  • Pyrazin-2-yloxy compounds

There you have it! A thorough overview of this compound. Shall we dive deeper into any particular aspect?

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c24-17(12-23-15-3-1-2-4-16(15)27-19(23)25)22-13-5-7-14(8-6-13)26-18-11-20-9-10-21-18/h1-4,9-11,13-14H,5-8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQWQJNAPSHDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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